HIV Protease Inhibition: 10-Fold Ki Improvement of Quinoline-2-carbonyl Over Benzyloxycarbonyl in Matched-Pair Comparison
In a direct matched-pair comparison within the same study, Qua-Asn-[Phe-HEA-Pro]-Ile-Phe-OMe (where Qua = quinolin-2-ylcarbonyl) inhibited HIV-1 protease with a Ki of 0.1 nM, whereas the benzyloxycarbonyl (Cbz) analog Cbz-Asn-[Phe-HEA-Pro]-Ile-Phe-OMe showed a Ki of 1.0 nM. This represents a 10-fold improvement in binding affinity conferred solely by replacing the Cbz group with the quinoline-2-carbonyl group [1]. Both compounds were evaluated under identical conditions using the continuous fluorometric assay of Toth and Marshall, with anti-HIV activity further confirmed in CEM cell cultures infected with HTLV-IIIb at a multiplicity of infection of 0.1, where several quinoline-2-carbonyl analogs inhibited the cytopathic effect at 0.1–0.8 µg/mL [1].
| Evidence Dimension | HIV-1 protease inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 0.1 nM (Qua-Asn-[Phe-HEA-Pro]-Ile-Phe-OMe; Qua = quinolin-2-ylcarbonyl) |
| Comparator Or Baseline | Ki = 1.0 nM (Cbz-Asn-[Phe-HEA-Pro]-Ile-Phe-OMe; Cbz = benzyloxycarbonyl) |
| Quantified Difference | 10-fold lower Ki (0.1 vs. 1.0 nM), reflecting one order of magnitude stronger binding |
| Conditions | Continuous fluorometric assay (Toth & Marshall method); anti-HIV assay in CEM CD4+ lymphocyte cells infected with HTLV-IIIb strain at MOI 0.1 |
Why This Matters
This 10-fold affinity gain is a measurable competitive advantage for researchers designing HIV protease inhibitors, directly translating to lower effective concentrations and potentially reduced off-target effects.
- [1] Rich, D. H., Prasad, J. V., Sun, C. Q., Green, J., Mueller, R., Houseman, K., MacKenzie, D., & Malkovsky, M. (1992). New hydroxyethylamine HIV protease inhibitors that suppress viral replication. Journal of Medicinal Chemistry, 35(21), 3803–3812. PMID: 1433192. View Source
